4,6-Diphenyl-2-(4-tolylimino)pyran
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Overview
Description
4,6-Diphenyl-2-(4-tolylimino)pyran is a heterocyclic compound that features a pyran ring substituted with diphenyl and tolylimino groups. Pyran derivatives are known for their wide range of biological and pharmaceutical properties, making them significant in synthetic chemistry .
Preparation Methods
The synthesis of 4,6-Diphenyl-2-(4-tolylimino)pyran typically involves multicomponent reactions (MCRs). One common method includes the condensation of anilide derivatives with benzaldehydes and malononitrile in the presence of a basic catalyst like triethylamine and a solvent such as 1,4-dioxane . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
4,6-Diphenyl-2-(4-tolylimino)pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Diphenyl-2-(4-tolylimino)pyran has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential in biological assays for antimicrobial and antiviral activities.
Medicine: Research is ongoing into its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(4-tolylimino)pyran involves its interaction with specific molecular targets and pathways. The pyran ring and its substituents can interact with biological molecules, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4,6-Diphenyl-2-(4-tolylimino)pyran can be compared with other pyran derivatives such as:
2,6-Diphenyl-4H-pyran-4-one: Known for its use in organic synthesis and biological applications.
2-Amino-4,6-diphenyl-4H-pyran-3,5-dinitrile: Noted for its pharmacological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
62219-22-1 |
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Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4,6-diphenylpyran-2-imine |
InChI |
InChI=1S/C24H19NO/c1-18-12-14-22(15-13-18)25-24-17-21(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-17H,1H3 |
InChI Key |
PUOKLQRVXYMFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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